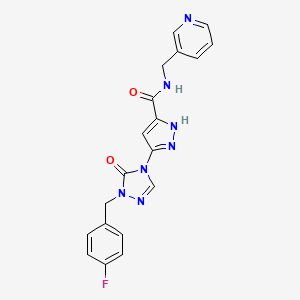

SCD1 inhibitor-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H16FN7O2 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

3-[1-[(4-fluorophenyl)methyl]-5-oxo-1,2,4-triazol-4-yl]-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H16FN7O2/c20-15-5-3-13(4-6-15)11-27-19(29)26(12-23-27)17-8-16(24-25-17)18(28)22-10-14-2-1-7-21-9-14/h1-9,12H,10-11H2,(H,22,28)(H,24,25) |

InChI Key |

FAIXKYSRYKWWGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC(=NN2)N3C=NN(C3=O)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][3] This conversion is fundamental for the formation of complex lipids such as triglycerides and cholesterol esters, and for maintaining cellular membrane fluidity.[2][3] Upregulation of SCD1 activity is strongly associated with various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, as well as several types of cancer.[2][4][5] Consequently, SCD1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of SCD1 in lipid metabolism, with a focus on the effects of its inhibition. It summarizes quantitative data on the efficacy of representative SCD1 inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: SCD1 as a Central Regulator of Lipid Homeostasis

SCD1, an enzyme primarily located in the endoplasmic reticulum, introduces a double bond at the delta-9 position of saturated fatty acyl-CoAs, converting substrates like palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) into palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[6] These MUFAs are the preferred substrates for the synthesis of neutral storage lipids.[7] By controlling the ratio of SFAs to MUFAs, SCD1 plays a gatekeeper role in partitioning fatty acids towards either storage or oxidation.[7] Inhibition of SCD1 shifts this balance, leading to an accumulation of SFAs and a decrease in MUFAs. This alteration has profound effects on cellular metabolism, including enhanced fatty acid oxidation, reduced lipogenesis, and improved insulin sensitivity.[4][7][8]

Quantitative Effects of SCD1 Inhibition

The development of small molecule inhibitors targeting SCD1 has allowed for the pharmacological investigation of its role in various disease models. The following tables summarize the quantitative data for representative SCD1 inhibitors, demonstrating their potency and effects on lipid metabolism.

Table 1: In Vitro Potency of SCD1 Inhibitors

| Inhibitor | Assay System | Species | IC50 | Reference |

| CAY10566 | Enzymatic Assay | Mouse | 4.5 nM | [9][10][11] |

| Enzymatic Assay | Human | 26 nM | [9][10][11] | |

| Cellular Assay (HepG2) | Human | 6.8 - 7.9 nM | [9][10][11] | |

| A939572 | N/A | N/A | Potent inhibitor | [12] |

| Aramchol | N/A | Human | Partial inhibitor | [13] |

| Sterculic Acid | Cellular Assay (HepG2) | Human | EC50 of 247 nM | [14] |

Table 2: In Vivo Effects of SCD1 Inhibitors on Lipid Metabolism and Related Parameters

| Inhibitor | Animal Model | Treatment | Key Findings | Reference |

| CAY10566 | High-Fat Diet (HFD)-fed mice | 2.5 mg/kg, oral, twice daily | Significantly decreased hepatic steatosis and lipid droplet accumulation. | [15] |

| Aramchol | NASH rat model (MCD diet) | 30 or 100 mg/kg/day, oral | High dose decreased liver triglycerides by 80% and attenuated AST and ALT by 86% and 78%, respectively. | |

| Phase 2b clinical trial (NASH patients) | 600 mg/day for 52 weeks | NASH resolution in 16.7% of patients vs 5% in placebo. Fibrosis improvement in 29.5% vs 17.5% in placebo. | [13] | |

| Antisense Oligonucleotide (ASO) | LDLr-/-Apob100/100 mice | N/A | Prevented diet-induced obesity and insulin resistance. Reduced epididymal fat pad mass by ~85%. | [16] |

| Compound 68 | HFD-fed rats | 0.2 mg/kg, oral, for 4 weeks | 24% reduction in body weight gain. | [1] |

Signaling Pathways Modulated by SCD1 Inhibition

SCD1 inhibition impacts several key signaling pathways that regulate cellular energy status and lipid metabolism. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central energy sensor.

The SCD1-AMPK-Lipophagy Pathway

Inhibition of SCD1 leads to an increase in the AMP/ATP ratio, which activates AMPK.[17] Activated AMPK then promotes catabolic processes like fatty acid oxidation and autophagy of lipid droplets (lipophagy), while suppressing anabolic pathways such as lipogenesis. This coordinated response helps to alleviate cellular lipid overload and improve metabolic health.[15]

Caption: SCD1 inhibition activates the AMPK pathway, promoting lipophagy and fatty acid oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy and mechanism of action of SCD1 inhibitors.

SCD1 Activity Assay in Liver Microsomes

This protocol measures the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.

Caption: Workflow for determining SCD1 enzymatic activity in liver microsomes.

Protocol Details:

-

Microsome Isolation: Liver microsomes are prepared by differential centrifugation of liver homogenates.[1]

-

Reaction Mixture: The assay is typically conducted at 23°C with approximately 100 µg of microsomal protein, 3 µM [14C]stearoyl-CoA as the substrate, and 2 mM NADH as a cofactor. The SCD1 inhibitor is added at various concentrations.[1]

-

Incubation and Termination: The reaction proceeds for 5 minutes and is stopped by adding 2.5 M KOH in 75% ethanol, followed by saponification at 85°C for 1 hour.[1]

-

Extraction and Analysis: After cooling, the mixture is acidified with formic acid, and the fatty acids are extracted. The radiolabeled stearate and oleate are then separated and quantified, typically by high-performance liquid chromatography (HPLC), to determine the conversion rate.[1]

Fatty Acid Composition Analysis by Gas Chromatography (GC)

This method is used to determine the relative amounts of different fatty acids in a biological sample, allowing for the calculation of the desaturation index (e.g., C18:1/C18:0 ratio), a surrogate marker of SCD1 activity.

Protocol Details:

-

Lipid Extraction: Total lipids are extracted from tissues or cells using a solvent mixture, such as chloroform:methanol (2:1, v/v), often following the Bligh and Dyer method.

-

Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with a reagent like 14% boron trifluoride in methanol. FAMEs are more volatile and suitable for GC analysis.

-

GC Analysis: The FAMEs are separated on a capillary column in a gas chromatograph. The retention time of each FAME is used for identification by comparison to known standards. A flame ionization detector (FID) is commonly used for quantification.[16][18]

In Vivo Model: High-Fat Diet (HFD)-Induced Obesity in Mice

This is a standard preclinical model to evaluate the efficacy of SCD1 inhibitors in a context of metabolic disease.

Protocol Details:

-

Animal Model: C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.[19][20]

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (typically 8-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.[6][19]

-

Inhibitor Administration: The SCD1 inhibitor is typically administered orally (e.g., by gavage or in the diet) daily.[9]

-

Outcome Measures:

Quantification of Hepatic Steatosis by Oil Red O Staining

This histological technique is used to visualize and quantify neutral lipid accumulation in the liver.

Caption: Workflow for Oil Red O staining to quantify hepatic lipid accumulation.

Protocol Details:

-

Sample Preparation: Frozen liver sections or cultured hepatocytes are fixed with 4% paraformaldehyde.[8][22]

-

Staining: The fixed samples are incubated with a working solution of Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.[7][8]

-

Visualization: After washing, the lipid droplets appear as red-orange structures under a light microscope.[8]

-

Quantification: For a quantitative assessment, the stained dye can be extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically at approximately 510 nm.[22]

Conclusion

The inhibition of SCD1 represents a compelling strategy for the treatment of metabolic diseases. By shifting the balance of fatty acid metabolism from storage to oxidation, SCD1 inhibitors have demonstrated robust efficacy in preclinical models of obesity, NAFLD, and insulin resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. While the translation of systemic SCD1 inhibitors to the clinic has been met with some challenges, the development of liver-specific inhibitors and combination therapies holds significant promise for the future. Continued research into the intricate roles of SCD1 in metabolic and signaling pathways will be crucial for realizing the full therapeutic potential of targeting this key enzyme.

References

- 1. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. galmedpharma.investorroom.com [galmedpharma.investorroom.com]

- 5. Aramchol downregulates stearoyl CoA-desaturase 1 in hepatic stellate cells to attenuate cellular fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skin-specific Deletion of Stearoyl-CoA Desaturase-1 Alters Skin Lipid Composition and Protects Mice from High Fat Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diet-induced obesity murine model [protocols.io]

- 15. pubcompare.ai [pubcompare.ai]

- 16. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 17. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2.8. Cellular Oil Red O Staining and Lipid Content [bio-protocol.org]

The Core of Lipid Regulation: An In-depth Technical Guide to SCD1 Inhibitor-3 and Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Stearoyl-CoA Desaturase 1 (SCD1) stands as a critical enzymatic control point in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This conversion is fundamental to cellular processes ranging from membrane fluidity and lipid-based signaling to the regulation of metabolic homeostasis. The dysregulation of SCD1 activity is implicated in a host of pathological conditions, including metabolic diseases like obesity and type II diabetes, as well as various cancers. Consequently, the inhibition of SCD1 has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of SCD1 inhibitor-3, a potent and orally active inhibitor of SCD1, and its impact on fatty acid synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

This compound: Mechanism of Action and Efficacy

This compound is a small molecule antagonist of Stearoyl-CoA Desaturase 1. By binding to the enzyme, it blocks the conversion of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), into their monounsaturated counterparts, palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. This inhibition leads to a shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs, which in turn triggers a cascade of downstream cellular events.

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in preclinical models. The following tables summarize the key quantitative findings:

| Parameter | Species | Dose | Time Point | Result | Reference |

| Plasma C16:1/C16:0 Triglycerides Desaturation Index | Lewis Rats | 5 mg/kg (oral) | 4 hours | 54% reduction | [1] |

| Plasma Triglycerides Desaturation Index | Lewis Rats | 2-10 mg/kg (oral) | 4 hours | Dose-responsive reduction | [1] |

Table 1: In Vivo Efficacy of this compound

Key Signaling Pathways Modulated by SCD1 Inhibition

The inhibition of SCD1 reverberates through several critical signaling networks that govern cellular metabolism and proliferation.

Transcriptional Regulation of SCD1

The expression of the SCD1 gene is tightly controlled by key transcription factors that sense cellular lipid levels. Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) are master regulators of lipogenesis and play a pivotal role in upregulating SCD1 expression.[2][3][4]

Caption: Transcriptional activation of SCD1 by LXR and SREBP-1c.

Downstream Effects of SCD1 Inhibition

By altering the cellular SFA/MUFA ratio, SCD1 inhibitors can impact downstream signaling pathways, including the AKT and Wnt/β-catenin pathways, which are crucial for cell survival and proliferation.[5][6][7] The accumulation of SFAs can also induce endoplasmic reticulum (ER) stress.[6]

Caption: Downstream signaling consequences of SCD1 inhibition.

Experimental Protocols

SCD1 Activity Assay in Cell Lysates

This protocol measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated product, providing a direct assessment of SCD1 enzymatic activity.

Materials:

-

Cell culture plates (6-well or 10 cm dishes)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

[14C]-Stearoyl-CoA or [14C]-Palmitoyl-CoA

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH, 2.5 mM ATP, 0.5 mM Coenzyme A, and 1 mM DTT)

-

This compound or other test compounds

-

Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Heptane:Isopropyl ether:Acetic acid, 60:40:4 v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Culture cells to near confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Lyse cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the reaction buffer.

-

Add the [14C]-labeled saturated fatty acyl-CoA to initiate the reaction.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

-

Extract the lipids using a chloroform:methanol mixture.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the saturated and monounsaturated fatty acids.

-

Visualize the spots (e.g., with iodine vapor) and scrape the corresponding silica gel into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate SCD1 activity as the percentage of monounsaturated fatty acid product formed relative to the total amount of substrate and product.

Analysis of Cellular Fatty Acid Profile by Gas Chromatography (GC)

This protocol allows for the comprehensive analysis of the fatty acid composition of cells, revealing the impact of SCD1 inhibition on the relative abundance of different fatty acid species.[8][9]

Materials:

-

Cell pellets from cultured cells treated with this compound or vehicle.

-

Methanol containing 14% Boron Trifluoride (BF3)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a fused silica capillary column).

-

Fatty acid methyl ester (FAME) standards.

Procedure:

-

Harvest and wash cultured cells.

-

To the cell pellet, add methanol containing 14% BF3 and hexane.

-

Incubate at 100°C for 1 hour to simultaneously extract and methylate the fatty acids.

-

Cool the samples to room temperature and add a saturated NaCl solution to separate the phases.

-

Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract under a stream of nitrogen.

-

Inject an aliquot of the FAME extract into the GC-FID.

-

Separate the FAMEs based on their chain length and degree of saturation using an appropriate temperature program.

-

Identify the individual fatty acid peaks by comparing their retention times to those of the FAME standards.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas.

-

Calculate the desaturation index (e.g., the ratio of 18:1 to 18:0) to assess the in-cell activity of SCD1.

Experimental Workflow Overview

The following diagram illustrates a general workflow for evaluating the efficacy of an SCD1 inhibitor.

Caption: General workflow for assessing SCD1 inhibitor efficacy.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of fatty acid metabolism and its role in health and disease. Its ability to potently and selectively inhibit SCD1 provides a means to dissect the intricate signaling networks governed by the balance of saturated and monounsaturated fatty acids. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of targeting SCD1. As our understanding of the multifaceted roles of SCD1 continues to expand, so too will the opportunities for innovative therapeutic interventions based on its inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liver X receptor activation increases hepatic fatty acid desaturation by the induction of SCD1 expression through an LXRα-SREBP1c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stearoyl-Coenzyme A Desaturase 1 Deficiency Protects against Hypertriglyceridemia and Increases Plasma High-Density Lipoprotein Cholesterol Induced by Liver X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. mdpi.com [mdpi.com]

- 8. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Therapeutic Potential of Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-CoA Desaturase-1 (SCD1), a central enzyme in lipid metabolism, has emerged as a compelling therapeutic target in oncology. SCD1 catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Cancer cells exhibit a heightened dependence on de novo lipogenesis, and the increased MUFA content contributes to membrane fluidity, cell signaling, and overall tumor progression. Inhibition of SCD1 disrupts these processes, leading to cancer cell apoptosis and suppression of tumor growth. This technical guide provides an in-depth overview of the therapeutic potential of SCD1 inhibitors in cancer, focusing on key compounds, their mechanisms of action, quantitative efficacy data, and detailed experimental protocols. While direct anti-cancer data for "SCD1 inhibitor-3" (also known as ML-270 or compound 17a) is limited in publicly available literature, this guide will focus on well-characterized SCD1 inhibitors to illustrate the target's potential.

Introduction: SCD1 in Cancer Biology

Cancer cells reprogram their metabolism to support rapid proliferation and survival. One of the key metabolic alterations is an increase in de novo fatty acid synthesis. SCD1 is frequently overexpressed in a wide range of human cancers, including those of the lung, liver, breast, prostate, and kidney.[1][2] This overexpression correlates with tumor aggressiveness and poor patient prognosis. The products of SCD1 activity, MUFAs like oleic acid and palmitoleic acid, are essential for cancer cells as they are incorporated into phospholipids for membrane biogenesis, stored as triglycerides for energy, and participate in oncogenic signaling pathways.

Inhibition of SCD1 leads to a depletion of MUFAs and an accumulation of SFAs, which has several anti-cancer effects:

-

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: The accumulation of SFAs disrupts the ER membrane, leading to the unfolded protein response (UPR) and ultimately, apoptotic cell death.[2][3]

-

Inhibition of Oncogenic Signaling: SCD1 activity is linked to major cancer-promoting pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.[2] Inhibition of SCD1 can attenuate these pathways.

-

Suppression of Cancer Stem Cells: Emerging evidence suggests that SCD1 is critical for the maintenance and survival of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis.

Quantitative Data on SCD1 Inhibitors in Cancer Models

Several small molecule inhibitors of SCD1 have been developed and evaluated in preclinical cancer models. Below is a summary of their in vitro and in vivo activities.

Table 1: In Vitro Efficacy of SCD1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |

| A939572 | Renal Cell Carcinoma | Caki-1 | 65 nM | [4] |

| Renal Cell Carcinoma | A498 | 50 nM | [4] | |

| Renal Cell Carcinoma | Caki-2 | 65 nM | [4] | |

| Renal Cell Carcinoma | ACHN | 6 nM | [4] | |

| Human Pluripotent Stem Cells | - | 6.3 nM | [5] | |

| Mouse SCD1 | - | <4 nM | [6][7] | |

| Human SCD1 | - | 37 nM | [6][7] | |

| CAY10566 | Mouse SCD1 | - | 4.5 nM | [8][9] |

| Human SCD1 | - | 26 nM | [8][9] | |

| Hepatocellular Carcinoma | HepG2 | 7.9 nM | [8][9] | |

| MF-438 | Rat SCD1 | - | 2.3 nM | [10][11][12] |

| Melanoma | Mel 66, M14, A375 | 7 nM - 50 µM (7 days) | [13] | |

| Colon Cancer | HT-29 | 0.06 µM (72 hours) | [13] | |

| Lung Cancer Spheroids | Pe o/11, NCI-H460 | <1 µM | [14] | |

| T-3764518 | SCD | - | 4.7 nM | [15] |

Table 2: In Vivo Efficacy of SCD1 Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| A939572 | Renal Cell Carcinoma (A498 xenograft) | Athymic nude mice | 30 mg/kg, p.o., twice daily | ~20-30% reduction in tumor volume (monotherapy) | [4][7] |

| Renal Cell Carcinoma (A498 xenograft) | Athymic nude mice | 30 mg/kg A939572 (p.o.) + 10 mg/kg Temsirolimus (i.p.) | >60% reduction in tumor volume (combination therapy) | [4][16] | |

| Gastric Cancer (GA16 xenograft) | Mice | 100 mg/kg, twice daily for 21 days | Delayed tumor growth | [17] | |

| CAY10566 | Akt-driven tumors | Mice | 2.5 mg/kg, p.o., twice daily | Mean tumor volume 0.5-fold of control | [8][9] |

| Ras-driven tumors | Mice | 2.5 mg/kg, p.o., twice daily | Mean tumor volume 0.67-fold of control | [8][9] | |

| T-3764518 | Colorectal Cancer (HCT-116 xenograft) | Mouse | Not specified | Slowed tumor growth | [18][19] |

| Mesothelioma (MSTO-211H xenograft) | Mouse | Not specified | Slowed tumor growth | [18][19] |

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of SCD1 inhibitors are mediated through the modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival in cancer. SCD1 inhibition has been shown to suppress this pathway.[2]

Caption: SCD1 inhibition suppresses the PI3K/Akt/mTOR pathway.

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of saturated fatty acids resulting from SCD1 inhibition triggers ER stress and the unfolded protein response (UPR), leading to apoptosis.

Caption: SCD1 inhibition induces ER stress-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SCD1 inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of SCD1 inhibitors on cancer cell viability and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

SCD1 inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[21]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[21]

-

Prepare serial dilutions of the SCD1 inhibitor in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21][22]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

-

Read the absorbance at 570 nm using a microplate reader.[20][21]

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To measure the activity of caspases 3 and 7, key executioner caspases in apoptosis, following treatment with an SCD1 inhibitor.

Materials:

-

Cancer cell lines of interest

-

White-walled 96-well plates

-

SCD1 inhibitor

-

Caspase-Glo® 3/7 Assay kit (Promega)

Procedure:

-

Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of medium.

-

Treat cells with the SCD1 inhibitor at various concentrations and include a vehicle control.

-

Incubate for the desired time period to induce apoptosis.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[24][25]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[24][25]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt/mTOR) affected by SCD1 inhibition.

Materials:

-

Cancer cells treated with SCD1 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[26]

-

Incubate the membrane with the primary antibody overnight at 4°C.[26]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an SCD1 inhibitor in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

SCD1 inhibitor formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of the mice. For some cell lines, mixing with Matrigel may improve tumor take rate.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the SCD1 inhibitor to the treatment group according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

The inhibition of SCD1 represents a promising therapeutic strategy for a variety of cancers. The preclinical data for several SCD1 inhibitors demonstrate potent anti-proliferative and pro-apoptotic effects in vitro and significant tumor growth inhibition in vivo. The mechanism of action, involving the induction of ER stress and the suppression of key oncogenic signaling pathways, provides a strong rationale for their clinical development. While some SCD1 inhibitors have entered clinical trials for metabolic diseases, their evaluation in oncology is still in the early stages.[27] Future research should focus on identifying predictive biomarkers of response to SCD1 inhibitors, exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms, and developing next-generation inhibitors with improved tumor-targeting properties to minimize potential side effects.

References

- 1. mayo.edu [mayo.edu]

- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A939572 | Dehydrogenase | Stearoyl-CoA Desaturase (SCD) | TargetMol [targetmol.com]

- 8. CAY10566 | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MF-438 | SCD1 inhibitor | Probechem Biochemicals [probechem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. MF-438 | SCD1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 14. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In vitro and in vivo antitumor activities of T-3764518, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. chondrex.com [chondrex.com]

- 24. ulab360.com [ulab360.com]

- 25. promega.com [promega.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCD1 Inhibitor-3 for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Stearoyl-CoA Desaturase 1 (SCD1) as a Therapeutic Target

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum.[1] It plays a pivotal role by catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), specifically converting saturated fatty acids (SFAs) like palmitic acid (C16:0) and stearic acid (C18:0) into palmitoleic acid (C16:1) and oleic acid (C18:1), respectively.[2][3] This conversion is fundamental for numerous cellular functions, including the synthesis of complex lipids such as triglycerides and phospholipids, maintaining cell membrane fluidity, and participating in lipid signaling pathways.[1][2][4]

In various metabolic diseases, including obesity, type II diabetes, and non-alcoholic fatty liver disease (NAFLD), SCD1 activity is often upregulated.[1] This increased activity leads to excessive lipid accumulation, insulin resistance, and inflammation, making SCD1 an attractive therapeutic target.[1][5][6] The inhibition of SCD1 is being explored as a strategy to reduce lipid synthesis, enhance insulin sensitivity, and promote weight loss.[1]

SCD1 Inhibitor-3: A Potent and Orally Active Compound

This compound (also referred to as ML-270) is a potent, safe, and orally active inhibitor of the SCD1 enzyme.[7][8] It is utilized in research for metabolic diseases, as well as for studies on skin conditions and cancer.[7][8] By blocking SCD1 activity, this inhibitor effectively reduces the synthesis of MUFAs from SFAs.[1] This action leads to an accumulation of SFAs and a decrease in MUFAs, which significantly impacts cellular metabolic processes.[1]

Mechanism of Action and Downstream Effects

The primary mechanism of SCD1 inhibitors is the blockage of the SCD1 enzyme's catalytic activity.[1] This can occur through competitive or non-competitive binding to the enzyme, preventing the desaturation of SFAs.[1] The resulting alteration in the SFA/MUFA ratio triggers several downstream cellular events:

-

Altered Lipid Metabolism: Inhibition of SCD1 leads to decreased synthesis of triglycerides and cholesterol esters, reducing lipid storage.[2][4]

-

Induction of Cellular Stress: An accumulation of SFAs can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways.[4]

-

Impact on Signaling Pathways: SCD1 activity influences major signaling pathways such as AMPK/ACC and SIRT1/PGC1α.[5] Its inhibition can, therefore, modulate these pathways, which are central to energy homeostasis.

-

Cell Death Mechanisms: SCD1 inhibition has been linked to the induction of apoptosis and ferroptosis, another form of programmed cell death.[4]

Below is a diagram illustrating the central role of SCD1 in cellular metabolism and the consequences of its inhibition.

Caption: Mechanism of SCD1 and its inhibition by this compound.

Quantitative Data on this compound Efficacy

The primary method to quantify the in vivo activity of SCD1 inhibitors is by measuring the plasma desaturation index (DI), which is the ratio of a MUFA to its corresponding SFA (e.g., C16:1/C16:0 or C18:1/C18:0). A reduction in this index indicates successful inhibition of the SCD1 enzyme.

| Compound | Species | Dose (p.o.) | Time Point | Effect on Plasma C16:1/C16:0 Triglyceride DI | Reference |

| This compound | Lewis Rat | 5 mg/kg | 4 hours | 54% reduction | [7][8] |

| This compound | Lewis Rat | 2-10 mg/kg | 4 hours | Dose-responsive reduction | [7][8] |

Experimental Protocols

In Vivo Assessment of SCD1 Inhibition in Rodents

This protocol outlines the methodology for evaluating the efficacy of an orally administered SCD1 inhibitor by measuring the plasma desaturation index.

Objective: To determine the in vivo potency of this compound by quantifying the change in the plasma triglyceride desaturation index.

Materials:

-

This compound

-

Vehicle solution (e.g., appropriate for oral gavage)

-

Male Lewis rats

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Equipment for lipid extraction and gas chromatography-mass spectrometry (GC-MS)

Procedure:

-

Animal Acclimation: Acclimate male Lewis rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Dosing:

-

Prepare a solution of this compound in a suitable vehicle at the desired concentrations (e.g., for doses of 2, 5, and 10 mg/kg).

-

Administer the compound or vehicle control to the rats via oral gavage (p.o.).

-

-

Blood Collection:

-

At a predetermined time point post-dosing (e.g., 4 hours), collect blood samples from the animals.

-

-

Plasma Separation:

-

Centrifuge the blood samples to separate the plasma from the blood cells.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Lipid Analysis:

-

Extract total lipids from the plasma samples.

-

Separate the triglyceride fraction from the total lipids.

-

Prepare fatty acid methyl esters (FAMEs) from the triglyceride fraction.

-

Analyze the FAMEs using GC-MS to determine the relative amounts of C16:0 and C16:1 fatty acids.

-

-

Data Analysis:

-

Calculate the desaturation index (DI) as the ratio of the peak area of C16:1 to C16:0.

-

Compare the DI of the treated groups to the vehicle control group to determine the percentage of inhibition.

-

Below is a workflow diagram for this experimental protocol.

References

- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 3. mayo.edu [mayo.edu]

- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Dehydrogenase | TargetMol [targetmol.com]

discovery and synthesis of novel SCD1 inhibitors

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

Introduction: SCD1 as a Therapeutic Target

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), mainly oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) counterparts, stearoyl-CoA and palmitoyl-CoA, respectively[1][2][3]. This conversion is vital for numerous cellular functions, including the synthesis of complex lipids like phospholipids, triglycerides, and cholesterol esters, which are essential for membrane fluidity, energy storage, and cellular signaling[1][4].

The expression of SCD1 is tightly controlled by various factors, including hormones and transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptor α (PPARα)[5]. Dysregulation of SCD1 activity and expression has been implicated in a range of human diseases. Elevated SCD1 levels are associated with metabolic disorders like obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and dyslipidemia[5][6][7]. Furthermore, many types of cancer cells exhibit heightened SCD1 expression, which correlates with increased proliferation, survival, and poor patient prognosis[1][8][9]. This reliance of cancer cells on de novo lipogenesis makes SCD1 a compelling target for anticancer therapy[1][10].

Inhibiting SCD1 disrupts the balance between SFAs and MUFAs, leading to an accumulation of SFAs. This can induce endoplasmic reticulum stress and apoptosis in cancer cells, which are particularly vulnerable to this metabolic shift[10][11]. Consequently, the development of small-molecule SCD1 inhibitors has become a significant focus of research for treating metabolic diseases and cancer[4][5].

SCD1 Signaling and Metabolic Pathways

SCD1 acts as a central hub in cellular metabolism, integrating signals from various pathways to regulate the balance between lipid storage and oxidation. Its activity directly influences membrane composition and the generation of lipid signaling molecules, thereby affecting downstream pathways crucial for cell growth and survival.

Caption: SCD1 integrates upstream nutritional and hormonal signals to regulate lipid metabolism and downstream cellular processes.

Discovery of Novel SCD1 Inhibitors

The search for SCD1 inhibitors has employed a variety of strategies, from high-throughput screening of large compound libraries to structure-based drug design. The overall goal is to identify potent, selective, and bioavailable compounds with favorable safety profiles.

High-Throughput Screening (HTS)

Initial discovery efforts relied heavily on HTS to identify novel chemical scaffolds. Various assay formats have been developed to enable the screening of millions of compounds.

-

Scintillation Proximity Assay (SPA): An HTS-compatible SPA was developed using the binding of a tritiated azetidine compound to recombinant SCD1. A screen of 1.6 million compounds identified approximately 7,700 initial hits, which were then confirmed using an enzyme activity assay[12].

-

Mass Spectrometry-Based Assays: The Agilent RapidFire/MS system provides a label-free HTS alternative, directly measuring the conversion of the SFA substrate to the MUFA product. This method overcomes the challenges of traditional radiometric assays and offers high throughput, with sample processing speeds of 6 to 10 seconds per sample[13].

Caption: A typical workflow for the discovery and development of novel SCD1 inhibitors, from initial screening to clinical evaluation.

Lead Optimization and Structure-Activity Relationship (SAR)

Once initial hits are identified, medicinal chemistry efforts focus on optimizing their properties through SAR studies. The goal is to improve potency, selectivity, and pharmacokinetic (PK) profiles while minimizing off-target effects. Inhibitors are often categorized as either systemic or liver-targeted[5].

-

Systemic Inhibitors: These compounds distribute throughout the body. While effective, they have been associated with adverse effects in skin and eyes in preclinical models, prompting the development of tissue-selective inhibitors[5].

-

Liver-Targeted Inhibitors: To mitigate side effects, research has shifted towards creating inhibitors that selectively accumulate in the liver, a primary site of SCD1 activity. This is often achieved by incorporating moieties like a tetrazole acetic acid side chain[5].

Quantitative Data on Novel SCD1 Inhibitors

The following tables summarize publicly available data for representative SCD1 inhibitors, showcasing their potency and in vivo activity.

Table 1: In Vitro Potency of Selected SCD1 Inhibitors

| Compound Name/ID | Scaffold Class | Assay Type | IC₅₀ (nM) | Reference |

| SCD1 inhibitor-1 (Cpd 48) | Thiazole-4-acetic acid | Recombinant human SCD1 | 8.8 | [14] |

| T-3764518 (Cpd 1o) | 4,4-Disubstituted piperidine | SCD1 Binding Affinity | <10 (Kᵢ) | [15][16] |

| A939572 | N/A | N/A | N/A (Potent inhibitor) | [1] |

| MK-8245 | Isoxazole | N/A | N/A (Potent inhibitor) | [17] |

| Compound 3j | Thiazole | Human HepG2 cell assay | 1 | [18] |

| Compound 17m | Benzo-fused spirocyclic oxazepine | N/A | Single-digit nM potency | [19] |

Table 2: In Vivo Efficacy of Selected SCD1 Inhibitors

| Compound Name/ID | Animal Model | Dose | Key Outcome | Reference |

| T-3764518 (Cpd 1o) | 786-O Mouse Xenograft | 1 mg/kg, bid | Significant tumor growth suppression | [15] |

| T-3764518 (Cpd 1o) | HCT116 Mouse Xenograft | 0.3 mg/kg, bid | Significant PD marker reduction | [15] |

| SCD1 inhibitor-1 (Cpd 48) | High-fat diet mice | 3-10 mg/kg (oral, 43 days) | Improved glucose tolerance, decreased body weight | [14] |

| A939572 | Gastric/Colorectal Cancer Xenograft | N/A | Significantly reduced tumor volume | [1] |

| Compound 3j | High-fat diet mice | 0.2 mg/kg (oral, 4 weeks) | 24% prevention of body weight gain | [18] |

| BZ36 | Prostate Cancer Xenograft | N/A | Abrogated tumor growth | [1][3] |

Synthesis of Novel SCD1 Inhibitors

The chemical synthesis of SCD1 inhibitors varies widely depending on the core scaffold. A practical, kilogram-scale synthesis has been reported for the clinical candidate MK-8245, highlighting a scalable route for drug development.

Key Synthetic Strategy for MK-8245: The synthesis of MK-8245 involves several key steps designed for efficiency and scalability without the need for chromatography[17][20].

-

Addition-Elimination: An efficient reaction between a piperidine fragment and a 3-bromoisoxaline forms a key intermediate.

-

Oxidation: An iodine-mediated oxidation converts the isoxaline to the corresponding isoxazole core.

-

Tetrazole Formation: A safe and scalable protocol was developed for the formation of the tetrazole ring, a common feature in liver-targeted inhibitors[17][20].

Detailed Experimental Protocols

Protocol: High-Throughput Scintillation Proximity Assay (SPA)

This protocol is based on the method developed for discovering small-molecule SCD1 inhibitor leads[12].

-

Preparation: Recombinant human SCD1 is prepared from a crude lysate of Sf9 cells. A tritiated azetidine compound, [(3)H]AZE, is used as the radioligand. Glass microsphere scintillant beads are used to capture the hydrophobic enzyme.

-

Assay Plate Setup: The assay is performed in 1536-well plates.

-

Reaction Mixture: Add SCD1 lysate, [(3)H]AZE, and the test compounds (e.g., at a concentration of 11 µM) to the wells.

-

Incubation: Incubate the plates to allow for binding between the ligand, enzyme, and test compounds.

-

Bead Addition: Add the glass microsphere scintillant beads. The hydrophobic beads will bind to the SCD1 enzyme.

-

Detection: When the [(3)H]AZE ligand is bound to the SCD1 captured on the bead, the tritium is close enough to the scintillant to produce a light signal, which is measured by a scintillation counter.

-

Data Analysis: Inhibitors will disrupt the binding of [(3)H]AZE to SCD1, resulting in a decreased signal. Calculate the percent inhibition for each compound relative to controls. A Z' factor of >0.5 (0.8 reported) indicates a robust assay[12].

Protocol: Cell-Based SCD1 Activity Assay (LC/MS Method)

This protocol measures the direct enzymatic activity within cells and is adapted from methods using HepG2 cells[2][18].

-

Cell Culture: Culture HepG2 cells to confluence in 24- or 96-well plates. HepG2 cells endogenously express human SCD1.

-

Inhibitor Treatment: Pre-incubate the cells with the test inhibitor compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

-

Substrate Addition: Add a deuterium-labeled or ¹⁴C-labeled saturated fatty acid substrate (e.g., [¹⁴C]-stearic acid or D3-stearic acid) to the cell culture medium.

-

Incubation: Incubate for 4-6 hours to allow the cells to uptake the substrate and convert it to its monounsaturated product (e.g., [¹⁴C]-oleic acid).

-

Lipid Extraction: Wash the cells and perform a total lipid extraction using a solvent system like hexane:isopropanol.

-

Analysis:

-

For LC/MS: Separate the fatty acids using liquid chromatography and measure the abundance of the labeled substrate and its corresponding labeled product by mass spectrometry[2].

-

For Radiometric Assay: Separate the resulting methyl esters of the fatty acids by thin-layer chromatography (TLC) and quantify the radioactive spots for the substrate and product using a PhosphorImager[3].

-

-

Calculation: Determine SCD1 activity by calculating the ratio of the product to the total substrate plus product (e.g., [¹⁴C-Oleate] / ([¹⁴C-Oleate] + [¹⁴C-Stearate])). Calculate the IC₅₀ value for the inhibitor from a dose-response curve[18].

Protocol: In Vivo Pharmacodynamic Assay (Desaturation Index)

This protocol is used to confirm the in vivo efficacy of an SCD1 inhibitor in animal models, typically mice[15][19].

-

Animal Model: Use an appropriate mouse model, such as diet-induced obese mice or mice bearing tumor xenografts.

-

Compound Administration: Administer the SCD1 inhibitor orally or via another relevant route at various doses.

-

Sample Collection: At a specified time point after dosing (e.g., 6-24 hours), collect plasma or liver tissue samples.

-

Lipid Analysis: Extract total lipids from the samples and analyze the fatty acid composition, typically by gas chromatography-mass spectrometry (GC-MS).

-

Calculate Desaturation Index (DI): The DI is a biomarker of SCD1 activity. It is calculated as the ratio of the primary product to the primary substrate. For SCD1, this is typically the ratio of Oleate (18:1) to Stearate (18:0).

-

DI = [Oleic Acid (C18:1)] / [Stearic Acid (C18:0)]

-

-

Data Analysis: A dose-dependent reduction in the plasma or liver desaturation index indicates effective in vivo target engagement by the inhibitor[5].

References

- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 6. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in stearoyl-CoA desaturase 1 inhibitors for dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mayo.edu [mayo.edu]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 12. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of liver-targeted inhibitors of stearoyl-CoA desaturase (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Effects of SCD1 Inhibitor-3

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of Stearoyl-CoA Desaturase 1 (SCD1) inhibitor-3, a potent and orally active inhibitor of SCD1. It explores the compound's mechanism of action and its profound effects on critical cellular signaling pathways implicated in cancer and metabolic diseases. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

Introduction to SCD1 and its Inhibition

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme located in the endoplasmic reticulum that plays a pivotal role in lipid metabolism.[1][2] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, from their saturated fatty acid (SFA) precursors, stearic acid and palmitic acid.[1][2] This conversion is essential for maintaining the proper balance of fatty acids, which influences cell membrane fluidity, energy storage, and the generation of lipid signaling molecules.[1]

Elevated SCD1 expression is a hallmark of numerous cancers and metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD).[1][3] Cancer cells, in particular, exhibit a heightened dependence on de novo lipogenesis and MUFAs for rapid proliferation, membrane synthesis, and signaling.[1][4] Consequently, SCD1 has emerged as a promising therapeutic target.

SCD1 inhibitor-3 (also known as ML-270) is a safe, potent, and orally bioavailable small molecule inhibitor of SCD1.[5][6][7] By blocking SCD1 activity, this compound disrupts lipid homeostasis, leading to a cascade of effects on cellular signaling pathways that can suppress tumor growth and ameliorate metabolic dysfunction.[1][8]

Core Mechanism of Action

The primary mechanism of this compound is the direct blockage of the SCD1 enzyme's catalytic activity.[9] This inhibition prevents the desaturation of SFAs into MUFAs, leading to two major downstream cellular consequences:

-

Depletion of MUFAs: Reduced levels of oleic and palmitoleic acid impact the synthesis of complex lipids like phospholipids and triglycerides, altering cell membrane integrity and lipid signaling.[1][10]

-

Accumulation of SFAs: The buildup of substrates like stearic acid and palmitic acid can induce cellular stress and lipotoxicity.[1]

This fundamental shift in the intracellular fatty acid pool is the trigger for the diverse effects on the signaling pathways detailed below.

Caption: Core mechanism of this compound action.

Quantitative Data Summary

The efficacy of SCD1 inhibitors can be quantified through various in vitro and in vivo assays. The tables below summarize key quantitative data for this compound and other representative research compounds.

Table 1: In Vivo Efficacy of this compound

| Compound | Dosage | Administration | Model | Effect | Reference |

|---|---|---|---|---|---|

| This compound | 5 mg/kg | Oral (p.o.), 4 hours | Lewis Rats | 54% reduction in plasma C16:1/C16:0 triglycerides desaturation index. | [5][6] |

| this compound | 2-10 mg/kg | Oral (p.o.), 4 hours | Lewis Rats | Dose-responsive reduction in plasma triglycerides desaturation index. |[6] |

Table 2: Comparative IC₅₀ Values of Various SCD1 Inhibitors

| Compound | Target | IC₅₀ | Assay Condition | Reference |

|---|---|---|---|---|

| A939572 | SCD1 | ~4 nmol/L | FaDu human cancer cells | [11] |

| T-3764518 | SCD1 | 4.7 nM | Enzymatic assay | [8][12] |

| CAY10566 | Mouse SCD1 | 4.5 nM | Enzymatic assay | [7][13] |

| CAY10566 | Human SCD1 | 26 nM | Enzymatic assay | [13] |

| CAY10566 | SCD1 | 7.9 nM | HepG2 cells (cellular activity) | [7] |

| MK-8245 | Human SCD1 | 1 nM | Enzymatic assay |[8] |

Effects on Cellular Signaling Pathways

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of SFAs following SCD1 inhibition disrupts the lipid bilayer of the endoplasmic reticulum, leading to ER stress and activation of the Unfolded Protein Response (UPR).[3][4] Chronic ER stress is a potent trigger for apoptosis (programmed cell death), a key mechanism for the anti-cancer effects of SCD1 inhibitors.[3][11] In many cancer cells, this process involves caspase-3-dependent apoptosis.[11] Furthermore, the apoptotic response can be mediated by an increase in intracellular ceramide biosynthesis, a class of pro-apoptotic lipid molecules.[4]

Caption: SFA-induced ER stress and apoptosis pathway.

AMPK Signaling Pathway

SCD1 inhibition can activate adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activation of AMPK occurs via phosphorylation at its Thr172 residue.[4] Once active, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[4] This action suppresses further fatty acid synthesis, potentially as a protective mechanism to prevent excessive SFA accumulation.[4]

Caption: Activation of the AMPK signaling cascade.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical pro-survival and proliferation signaling axis frequently hyperactivated in cancer. SCD1 activity is linked to the maintenance of AKT signaling.[4] Studies have shown that SCD1 knockdown or inhibition can impair the phosphorylation of AKT, thereby inhibiting the pathway.[4] This effect may be mediated by changes in the lipid composition of the cell membrane, which affects receptor tyrosine kinase signaling upstream of AKT. The combination of SCD1 inhibitors with mTOR inhibitors (like temsirolimus) has been shown to produce synergistic anti-tumor effects, highlighting the importance of this pathway.[3]

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

SCD1 Activity Assay (Cell-Based)

This protocol measures the conversion of a labeled SFA to a MUFA within intact cells.

-

Cell Culture: Plate cancer cells (e.g., FaDu, HCT116) in appropriate media and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).

-

Labeling: Add a labeled SFA, such as deuterated stearic acid, to the culture medium and incubate for 4-6 hours.

-

Lipid Extraction: Wash cells with PBS, scrape, and perform a total lipid extraction using a solvent system like chloroform:methanol (2:1).

-

Analysis: Dry the lipid extract, saponify, and methylate the fatty acids. Analyze the resulting fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).

-

Quantification: Determine the ratio of labeled oleic acid to labeled stearic acid. SCD1 activity is expressed as the percentage of conversion relative to the vehicle-treated control.[11]

Western Blotting for Signaling Proteins

This protocol assesses changes in the phosphorylation state of key signaling proteins.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-PARP).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to loading controls (e.g., β-actin or GAPDH).

Cell Viability Assay

This protocol measures the effect of the inhibitor on cell proliferation and survival.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach.

-

Treatment: Add a serial dilution of this compound to the wells. For rescue experiments, co-treat with exogenous fatty acids like oleate.[10]

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a cell viability assay.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that functions by disrupting cellular lipid homeostasis. Its primary inhibitory action on SCD1 triggers a cascade of downstream effects on major signaling pathways, including the induction of ER stress-mediated apoptosis and the suppression of the pro-survival AKT/mTOR axis. The ability of SCD1 inhibitors to selectively target the metabolic vulnerabilities of cancer cells and to correct lipid imbalances in metabolic diseases underscores their significant potential in drug development. This guide provides the foundational technical information required for researchers to effectively design experiments and interpret data related to the cellular impact of SCD1 inhibition.

References

- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mayo.edu [mayo.edu]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Preclinical Profile of SCD1 Inhibitor-3 (ML-270): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Dysregulation of SCD1 activity has been implicated in a range of pathological conditions, including metabolic diseases, dermatological disorders, and oncology. SCD1 inhibitor-3 (ML-270) has emerged as a potent and orally bioavailable small molecule inhibitor of SCD1, showing promise in preclinical studies. This technical guide provides a comprehensive overview of the available preclinical data for ML-270, including its in vivo pharmacodynamics, and outlines key experimental methodologies.

Core Data Summary

In Vivo Pharmacodynamics

The primary in vivo preclinical data for ML-270 demonstrates its ability to modulate lipid metabolism in a dose-dependent manner. In a study involving Lewis rats, oral administration of ML-270 led to a significant reduction in the plasma desaturation index, a key biomarker of SCD1 activity.

| Species | Dose (Oral) | Duration | Pharmacodynamic Effect | Reference |

| Lewis Rat | 5 mg/kg | 4 hours | 54% reduction in plasma C16:1/C16:0 triglycerides desaturation index. | [1] |

| Lewis Rat | 2-10 mg/kg | 4 hours | Dose-responsive reduction in plasma triglycerides desaturation index. | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the discovery and complete preclinical characterization of ML-270 are not extensively available in the public domain, this section outlines a general methodology for assessing SCD1 inhibition based on the available information and standard practices in the field.

In Vivo Desaturation Index Assay

This assay measures the ratio of a monounsaturated fatty acid to its saturated precursor in plasma or tissue, providing a direct readout of SCD1 activity in vivo.

Protocol:

-

Animal Dosing: Administer ML-270 or vehicle control orally to a cohort of preclinical models (e.g., Lewis rats) at desired doses.

-

Sample Collection: At specified time points post-dosing, collect blood samples via appropriate methods (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Extraction: Extract total lipids from the plasma using a suitable solvent system (e.g., Folch method with chloroform/methanol).

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS to separate and quantify individual fatty acid species, specifically the C16:1 (palmitoleate) and C16:0 (palmitate) triglycerides.

-

Data Analysis: Calculate the desaturation index as the ratio of the peak area of C16:1 to C16:0. Compare the desaturation index between the ML-270-treated and vehicle-treated groups to determine the percent inhibition.

Signaling Pathways and Experimental Workflows

SCD1-Mediated Lipid Metabolism

SCD1 plays a central role in the conversion of SFAs to MUFAs, which are essential components of complex lipids such as triglycerides and phospholipids. Inhibition of SCD1 is expected to decrease the cellular pool of MUFAs, leading to an accumulation of SFAs. This shift in the SFA/MUFA ratio can impact various cellular processes.

Caption: Mechanism of SCD1 inhibition by ML-270.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of an SCD1 inhibitor like ML-270 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Caption: Standard preclinical development workflow for an SCD1 inhibitor.

Conclusion

This compound (ML-270) demonstrates clear in vivo pharmacodynamic activity, effectively reducing the plasma desaturation index in a dose-dependent manner in preclinical models. This activity underscores its potential as a therapeutic agent for diseases driven by aberrant lipid metabolism. Further publication of detailed in vitro, pharmacokinetic, and efficacy data will be crucial for its continued development and translation to the clinic. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of ML-270 and other novel SCD1 inhibitors.

References

A Technical Guide to Stearoyl-CoA Desaturase-1 (SCD1) Inhibition in Non-Alcoholic Fatty Liver Disease

Executive Summary: Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, yet no pharmacotherapies are currently approved for its treatment. Stearoyl-CoA Desaturase-1 (SCD1), the rate-limiting enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids, has emerged as a critical node in the pathogenesis of NAFLD. Upregulated hepatic SCD1 activity promotes de novo lipogenesis and triglyceride accumulation, hallmarks of hepatic steatosis. Consequently, inhibiting SCD1 is a promising therapeutic strategy. This guide provides a technical overview of the role of SCD1 in NAFLD, the mechanisms of action of specific inhibitors, a summary of preclinical and clinical data, and detailed experimental protocols relevant to the field.

Introduction: The Role of Stearoyl-CoA Desaturase-1 (SCD1) in NAFLD

Stearoyl-CoA Desaturase-1 (SCD1) is an iron-containing, endoplasmic reticulum-bound enzyme that catalyzes the introduction of a double bond at the delta-9 position of saturated fatty acyl-CoAs.[1] Its primary substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively. These monounsaturated fatty acids (MUFAs) are the preferred substrates for the synthesis of complex lipids, including triglycerides (TGs), cholesterol esters, and phospholipids.[1]

In the context of NAFLD, hepatic SCD1 expression and activity are frequently upregulated.[2] This increased activity contributes directly to hepatic steatosis by providing a steady supply of MUFAs for TG synthesis and subsequent storage in lipid droplets.[3] Studies in both animal models and humans have shown a strong correlation between hepatic SCD1 activity, the fatty acid desaturation index (the ratio of MUFA to saturated fatty acid, e.g., 18:1/18:0), and the severity of liver fat accumulation.[4] Genetic inactivation or pharmacological inhibition of SCD1 has been shown to protect against diet-induced obesity, hepatic steatosis, and insulin resistance, validating it as a key therapeutic target.[4]

Therapeutic Strategy: Targeting SCD1 for NAFLD Treatment

The inhibition of SCD1 presents a multifaceted approach to treating NAFLD. By blocking the conversion of saturated fatty acids (SFAs) to MUFAs, SCD1 inhibitors can:

-

Reduce De Novo Lipogenesis: Limiting the availability of MUFAs, the primary building blocks for TGs, directly curtails lipid synthesis and accumulation in the liver.[3]

-

Increase Fatty Acid Oxidation: A shift in the cellular SFA/MUFA balance can activate signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, that promote the burning of fatty acids for energy.[5]

-

Improve Insulin Sensitivity: Reduced hepatic lipid accumulation (lipotoxicity) can alleviate insulin resistance, a common comorbidity of NAFLD.[6]

Several small molecule inhibitors targeting SCD1 have been developed, ranging from systemically active compounds to liver-targeted agents designed to minimize potential side effects.[3][4]

Mechanisms of Action of SCD1 Inhibitors

SCD1 inhibition impacts multiple cellular pathways to ameliorate hepatic steatosis. Beyond the primary effect on lipid synthesis, distinct signaling axes are modulated by different inhibitors.

Canonical Pathway: Inhibition of De Novo Lipogenesis

The fundamental mechanism of all SCD1 inhibitors is the direct blockade of the enzymatic conversion of SFAs to MUFAs. This limits the substrate pool for diacylglycerol acyltransferase (DGAT) and other enzymes responsible for assembling TGs, thereby reducing their storage in lipid droplets.

SCD1-AMPK-Lipophagy Pathway Modulation (CAY10566)

Studies using the SCD1 inhibitor CAY10566 have revealed a connection between SCD1 activity and autophagy of lipid droplets (lipophagy). Inhibition of SCD1 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] Activated AMPK then promotes lipophagy, a process where lipid droplets are engulfed by autophagosomes and degraded in lysosomes, releasing free fatty acids for oxidation.[5] This provides a secondary mechanism for clearing accumulated fat from hepatocytes.

SCD1-ATF3 Signaling Axis (E6446)

The novel inhibitor E6446 was found to alleviate NAFLD by targeting the liver-adipose axis through the SCD1-Activating Transcription Factor 3 (ATF3) signaling pathway.[7][8] Inhibition of SCD1 by E6446 suppresses this signaling cascade, leading to a reduction in both hepatic lipogenesis and adipogenic differentiation.[7][9] This suggests a broader regulatory role for SCD1 in coordinating lipid metabolism across different tissues.

Preclinical and Clinical Evidence

A growing body of evidence from in vitro, animal, and human studies supports the efficacy of SCD1 inhibition for NAFLD.

Preclinical Data Summary

The table below summarizes key quantitative data for several SCD1 inhibitors investigated in preclinical models of NAFLD and related metabolic diseases.

| Inhibitor | Model System | Key Quantitative Finding(s) | Reference(s) |

| E6446 | Recombinant SCD1 Protein | Binding Affinity (KD): 4.61 µM | [7][8] |

| In vitro (Cell-based) | IC50: 0.98 µM | [3] | |

| HFD-fed Mice | Significantly decreased hepatic steatosis and lipid droplet accumulation. | [7] | |

| CAY10566 | Mouse SCD1 Enzyme Assay | IC50: 4.5 nM | [10] |

| Human SCD1 Enzyme Assay | IC50: 26 nM | [10] | |

| HepG2 Cells | IC50: 6.8 - 7.9 nM | [10] | |

| HFD-fed Mice | Significantly ameliorated hepatic steatosis and increased AMPK phosphorylation. | [2][5] | |

| GSK993 | Zucker (fa/fa) Rats | Marked reduction in hepatic lipids and significant improvement in glucose tolerance. | [6] |

Clinical Trial Data: Aramchol

Aramchol, a partial, liver-targeted SCD1 inhibitor, is one of the few candidates to be evaluated in human clinical trials for NASH, the progressive form of NAFLD.

| Trial | Population | Dosage | Key Quantitative Finding(s) | Reference(s) |

| Phase 2 | NAFLD Patients | 300 mg/day for 3 months | 12.5% average decrease in liver fat vs. 6.4% increase in placebo group. | [11][12] |

| ARREST (Phase 2b) | NASH Patients | 400 mg & 600 mg/day for 52 weeks | NASH Resolution: 16.7% in 600 mg group vs. 5% in placebo group. | [13] |

| Fibrosis Improvement (≥1 stage): 29.5% in 600 mg group vs. 17.5% in placebo group. | [13] | |||

| Liver Fat: Did not meet prespecified significance for reduction (-3.1% vs. placebo, P=0.066). | [13] |

Key Experimental Protocols